6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine

Catalog No.
S12915336
CAS No.
M.F
C7H7BrN3+
M. Wt
213.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidaz...

Product Name

6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine

IUPAC Name

6-bromo-1H-imidazo[1,2-a]pyridin-4-ium-8-amine

Molecular Formula

C7H7BrN3+

Molecular Weight

213.05 g/mol

InChI

InChI=1S/C7H6BrN3/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H,9H2/p+1

InChI Key

NBHRWSCVWCCKDN-UHFFFAOYSA-O

Canonical SMILES

C1=C[N+]2=CC(=CC(=C2N1)N)Br

6-Bromoimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound characterized by the presence of a bromine atom and an amine group attached to an imidazo[1,2-a]pyridine framework. The molecular formula of this compound is C7_7H6_6BrN3_3, and it has a molecular weight of approximately 212.05 g/mol. This compound crystallizes in a structure that features three independent molecules in the asymmetric unit, exhibiting planar configurations with notable hydrogen bonding interactions between adjacent molecules .

The chemical reactivity of 6-bromoimidazo[1,2-a]pyridin-8-amine includes:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, leading to the formation of different derivatives that may possess distinct properties.
  • Cyclization Reactions: It can participate in cyclization reactions to yield more complex heterocyclic structures, which are often valuable in medicinal chemistry.

6-Bromoimidazo[1,2-a]pyridin-8-amine has been investigated for its potential biological activities. Notably, it has shown promise as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is significant in cancer research due to its role in cell cycle regulation. The compound's ability to modulate biological pathways through interactions with specific enzymes or receptors highlights its potential as a therapeutic agent .

The synthesis of 6-bromoimidazo[1,2-a]pyridin-8-amine can be achieved through several methods, including:

  • Bromination of Imidazo[1,2-a]pyridine Derivatives: This involves the introduction of a bromine atom into the imidazo[1,2-a]pyridine structure.
  • Amination Reactions: Starting from 5-bromo-2,3-diaminopyridine, the compound can be synthesized through a reaction with chloroacetaldehyde in the presence of sodium bicarbonate and ethanol. The reaction is monitored using thin-layer chromatography (TLC) and typically yields yellow crystals upon purification .

This compound has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored for potential use in drug development against various diseases, particularly cancers.
  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds that may have diverse applications in medicinal chemistry.
  • Material Science: Its unique properties make it useful in developing new materials and as a precursor for dyes and pigments .

Interaction studies involving 6-bromoimidazo[1,2-a]pyridin-8-amine have focused on its binding affinity and inhibitory effects on cyclin-dependent kinases and other molecular targets. These studies reveal insights into how the compound modulates cellular processes and its potential therapeutic effects against specific diseases .

Several compounds share structural similarities with 6-bromoimidazo[1,2-a]pyridin-8-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Bromoimidazo[1,2-a]pyridin-3-amineC7_7H6_6BrN3_3Different amine position may influence biological activity
5-Bromoimidazo[1,2-a]pyridineC7_7H6_6BrN2_2Lacks the amine group at position 8; different reactivity
7-Bromoimidazo[1,2-a]pyridineC7_7H6_6BrN3_3Variation in bromine position may affect interaction with targets

The uniqueness of 6-bromoimidazo[1,2-a]pyridin-8-amine lies in its specific substitution pattern and the resulting biological properties that distinguish it from other similar compounds. Its structural characteristics contribute to its potential as a selective inhibitor in therapeutic applications .

XLogP3

2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

211.98233 g/mol

Monoisotopic Mass

211.98233 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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